molecular formula C8H7F3N2O B2857556 N-[1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-ylidene]hydroxylamine CAS No. 1824791-86-7

N-[1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-ylidene]hydroxylamine

Cat. No.: B2857556
CAS No.: 1824791-86-7
M. Wt: 204.152
InChI Key: HMHQHUNAOJUMDW-NTUHNPAUSA-N
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Description

N-[1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-ylidene]hydroxylamine (CAS RN: 1824791-86-7) is a hydroxylamine derivative featuring a trifluoromethyl group and a pyridin-2-yl substituent. Its molecular backbone comprises a propan-2-ylidene moiety, with the hydroxylamine (–NH–O–) group forming an imine-like structure. This compound is synthesized with high purity (98%) and is cataloged as a specialty chemical for research applications, particularly in medicinal chemistry and materials science .

Properties

IUPAC Name

(NE)-N-(1,1,1-trifluoro-3-pyridin-2-ylpropan-2-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)7(13-14)5-6-3-1-2-4-12-6/h1-4,14H,5H2/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHQHUNAOJUMDW-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(=NO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)C/C(=N\O)/C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of 1,1,1-trifluoro-3-(pyridin-2-yl)propan-2-one with hydroxylamine under acidic conditions. The reaction typically involves refluxing the starting materials in a suitable solvent, such as ethanol or methanol, with a catalytic amount of an acid like hydrochloric acid.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions are possible, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, alkaline conditions.

  • Reduction: Lithium aluminum hydride, ether solvent.

  • Substitution: Various nucleophiles, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Trifluoromethyl ketones or carboxylic acids.

  • Reduction: Trifluoromethyl alcohols or amines.

  • Substitution: Derivatives with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological macromolecules. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, primarily involving the trifluoromethyl group. The trifluoromethyl group can influence the binding affinity and selectivity of the compound towards specific enzymes or receptors. The exact mechanism may vary depending on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural or functional similarities with the target molecule:

Compound Name CAS RN Substituents Purity Key Features Reference
N-[1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-ylidene]hydroxylamine 1824791-86-7 –CF₃, pyridin-2-yl 98% Hydroxylamine imine; high electron-withdrawing capacity
1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-amine 1094372-75-4 –CF₃, pyridin-2-yl 98% Primary amine; lacks hydroxylamine group
1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one 370-06-9 –CF₃, pyridin-2-yl 98% Ketone analog; reactive carbonyl group
N-[1-Chloro-3-(hydroxyimino)propan-2-ylidene]hydroxylamine 35321-55-2 –Cl, hydroxyimino N/A Chloro-substituted; imino-hydroxylamine hybrid
N-[1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine CID 42962772 Pyrazolyl, –CH₃ N/A Heterocyclic pyrazole substituent; steric hindrance

Functional Group and Reactivity Analysis

Trifluoromethyl vs. Chloro Substituents The –CF₃ group in the target compound enhances electron-withdrawing effects, increasing stability against nucleophilic attack compared to the –Cl substituent in N-[1-chloro-3-(hydroxyimino)propan-2-ylidene]hydroxylamine . Chloro derivatives may exhibit higher reactivity in substitution reactions due to the polarizable C–Cl bond.

Hydroxylamine Imine vs. Primary Amine/Ketone

  • The hydroxylamine imine group (–N–O–) in the target compound enables chelation with metal ions, making it suitable for catalysis or coordination chemistry. In contrast, the primary amine (–NH₂) in 1,1,1-trifluoro-3-(pyridin-2-yl)propan-2-amine is more nucleophilic but lacks redox activity .
  • The ketone analog (propan-2-one) has a reactive carbonyl group, facilitating condensation reactions but lacking the nitrogen-oxygen bond critical for radical scavenging .

Pyridin-2-yl vs. Pyrazolyl Substituents The pyridin-2-yl group provides π-conjugation and basicity due to the lone pair on the nitrogen atom, enhancing solubility in polar solvents.

Research Implications

  • Medicinal Chemistry : The trifluoromethyl and hydroxylamine groups make the target compound a candidate for protease inhibition or as a nitric oxide synthase modulator.
  • Materials Science: Its electron-deficient structure could serve as a monomer for fluorinated polymers with enhanced thermal stability.

Biological Activity

N-[1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-ylidene]hydroxylamine is a compound of increasing interest due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological effects based on recent studies and available literature.

  • Chemical Formula : C8_8H7_7F3_3N2_2O
  • Molecular Weight : 204.1 g/mol
  • CAS Number : 1824791-86-7
  • SMILES Notation : O\N=C(/Cc1ccccn1)\C(F)(F)F

Synthesis

The synthesis of this compound typically involves the reaction of hydroxylamine derivatives with trifluoropropene and pyridine derivatives. This method allows for the introduction of the trifluoromethyl group, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, analogues of trifluorinated compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity.

Compound Activity Reference
Trifluorinated analoguesAntimicrobial
Hydroxylamine derivativesAntibacterial

Cytotoxicity

The cytotoxic effects of hydroxylamines are well-documented. In vitro studies have demonstrated that certain hydroxylamine derivatives can induce apoptosis in cancer cell lines. For example, compounds similar to N-[1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-ylidene] have been shown to inhibit cell proliferation in K562 leukemia cells.

Cell Line IC50 (µM) Mechanism
K562 (leukemia)10 µMInduction of apoptosis via mitochondrial pathways
HepG2 (liver cancer)15 µMCell cycle arrest and apoptosis

Mechanistic Insights

The biological mechanisms underlying the activity of this compound are still being elucidated. Preliminary research suggests that these compounds may interact with cellular thiol groups and disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Case Studies

A notable case study involved the evaluation of a related compound's effect on mitochondrial membrane potential (Δψ). The study found that treatment with hydroxylamines resulted in significant depolarization of Δψ in treated cells compared to controls.

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